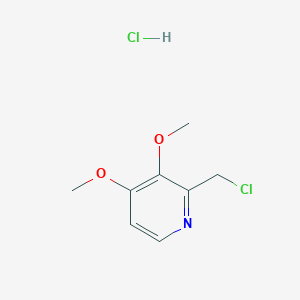

2-Chloromethyl-3,4-dimethoxypyridinium chloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRIKJFWBIEEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CCl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993631 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72830-09-2 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72830-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromethyl-3,4-dimethoxypyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloromethyl-3,4-dimethoxypyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloromethyl-3,4-dimethoxypyridinium chloride basic properties

An In-Depth Technical Guide to 2-Chloromethyl-3,4-dimethoxypyridinium chloride: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 72830-09-2) is a highly significant heterocyclic compound that serves as a critical building block in the synthesis of various high-value organic molecules.[1] Its unique structure, featuring a reactive chloromethyl group on a dimethoxy-substituted pyridine ring, makes it a versatile intermediate in medicinal and agricultural chemistry.[2][3] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications, with a particular focus on its pivotal role in the pharmaceutical industry. The hydrochloride salt form enhances its stability and water solubility compared to the free base, which is advantageous for handling and formulation in various synthetic protocols.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 72830-09-2 | [1][4][5] |

| Molecular Formula | C₈H₁₁Cl₂NO₂ | [4][5][6] |

| Molecular Weight | 224.08 g/mol | [4][5][6] |

| IUPAC Name | 2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride | [6] |

| Appearance | White to orange to green powder/crystal | [7][8] |

| Melting Point | 155 °C (decomposes) | [4][9][10] |

| Boiling Point | 293.9 °C at 760 mmHg | [4][11] |

| Solubility | Soluble in water. Slightly soluble in heated chloroform and very slightly in methanol. | [7][8][9] |

| Storage | Inert atmosphere, room temperature. | [8][9] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the direct chlorination of the corresponding alcohol, (3,4-dimethoxypyridin-2-yl)methanol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Causality Behind Experimental Choices:

-

Reagent Selection : Thionyl chloride is a superior chlorinating agent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, leading to a clean Sₙi (internal nucleophilic substitution) or Sₙ2 reaction, depending on the conditions, with minimal side products.

-

Initial Cooling (0-5°C) : The reaction between an alcohol and thionyl chloride is highly exothermic. Initial cooling is a critical safety and process control measure to manage the reaction rate, prevent thermal runaway, and minimize the formation of undesired byproducts.

-

Solvent : Anhydrous dichloromethane (CH₂Cl₂) is an ideal solvent as it is inert to the reaction conditions and effectively dissolves the starting material. Its low boiling point facilitates easy removal during the workup phase.[12]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

A solution of (3,4-dimethoxypyridin-2-yl)methanol (6.76 g, 40.0 mmol) in dry dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[12]

-

The flask is cooled to an internal temperature of 0-5°C using an ice bath.

-

A solution of thionyl chloride (4 mL, 15.0 mmol) in dry dichloromethane (20 mL) is added dropwise to the cooled, stirring solution of the alcohol.[12]

-

After the addition is complete, the reaction mixture is allowed to warm to 20°C and stirred until the reaction is complete (monitored by TLC).

-

The mixture is then concentrated to a low volume under reduced pressure to remove excess solvent and byproducts.[12]

-

Toluene is added to the concentrated residue, which induces the precipitation of the product.[12]

-

The resulting solid is collected by filtration, washed with a small amount of cold toluene, and dried under vacuum to yield this compound as a colorless solid.[12]

Reactivity and Applications

The primary utility of this compound stems from the reactivity of the chloromethyl group. This group is an excellent electrophilic site, making the compound a potent alkylating agent for various nucleophiles, particularly sulfur-based nucleophiles.

General Reactivity Pathway

Caption: General nucleophilic substitution reaction involving the title compound.

Key Applications

-

Pharmaceutical Synthesis : The most prominent application is its role as a key intermediate in the synthesis of Pantoprazole.[1] Pantoprazole is a widely used proton pump inhibitor (PPI) that treats acid-related gastrointestinal disorders by irreversibly inhibiting the H⁺/K⁺-ATPase in gastric parietal cells.[1][12] In the synthesis, the chloromethyl group reacts with a benzimidazole-thiol derivative to form the final thioether linkage in the Pantoprazole molecule.[10][13]

-

Agrochemicals : The substituted pyridine moiety is a common scaffold in various agrochemicals. This compound serves as a valuable building block for synthesizing novel pesticides and herbicides with potentially enhanced efficacy.[3]

-

Electronic Chemicals : It has also found use in the formulation of advanced photoresists for the semiconductor industry, where its properties contribute to the creation of intricate microelectronic circuits.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

-

GHS Classification : The compound is classified as hazardous.[6][14]

-

Harmful if swallowed or in contact with skin (Acute Toxicity, Oral/Dermal, Category 4).[6][15]

-

Causes skin irritation (Skin Irritation, Category 2).[6][15]

-

May cause an allergic skin reaction (Skin Sensitization, Category 1).[6][15]

-

Causes serious eye damage (Serious Eye Damage, Category 1).[6][15][16]

-

May cause damage to organs through prolonged or repeated exposure.[6][14]

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[14][16]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[14][15]

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[14][15][16]

-

Respiratory Protection : If dust formation is likely, use a NIOSH-approved particulate respirator.[16]

-

First-Aid Measures

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14][16]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice.[14][16]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[14][16]

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[16]

Storage and Disposal

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[9][14]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

References

-

Chemsrc. (2025). CAS#:72830-09-2 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Modern Synthesis. Retrieved from [Link]

-

Capot Chemical. (2010). MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride, 25 grams, Each. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridiniumchloride. Retrieved from [Link]

-

Zebpharma. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 72830-09-2: 2-(Chloromethyl)-3,4-dimethoxypyridine hyd… [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS#:72830-09-2 | this compound | Chemsrc [chemsrc.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 8. This compound | 72830-09-2 [amp.chemicalbook.com]

- 9. This compound CAS#: 72830-09-2 [m.chemicalbook.com]

- 10. This compound | 72830-09-2 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. Page loading... [guidechem.com]

- 13. prepchem.com [prepchem.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. capotchem.com [capotchem.com]

An In-depth Technical Guide to 2-Chloromethyl-3,4-dimethoxypyridinium chloride (CAS 72830-09-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloromethyl-3,4-dimethoxypyridinium chloride, with the CAS registry number 72830-09-2, is a pivotal heterocyclic building block in modern organic synthesis. Its significance is most pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly impact the management of acid-related gastrointestinal disorders.[1][2] This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its reactivity and critical applications, with a focus on the underlying chemical principles that govern its utility.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective handling, application, and analysis.

General Properties

| Property | Value | Source |

| CAS Number | 72830-09-2 | [3] |

| Molecular Formula | C₈H₁₁Cl₂NO₂ | [3] |

| Molecular Weight | 224.08 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 155 °C (decomposition) | [4] |

| Solubility | Soluble in water | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Interpretation | Source |

| ¹H NMR (CDCl₃) | δ 8.56 (d, 1H), 7.56 (d, 1H), 5.06 (s, 2H), 4.23 (s, 3H), 4.09 (s, 3H) | [4][5] |

| Mass Spectrometry (ESI) | m/z 187.93 (M+H)⁺ | [4] |

| FTIR | Characteristic peaks corresponding to C-Cl, C-O, C=N, and aromatic C-H bonds. | [3] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be achieved through several routes, each with its own set of advantages and disadvantages. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired scale, and economic and environmental considerations.

Route 1: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine

This is one of the most direct and high-yielding methods for the preparation of the title compound. The reaction involves the conversion of the hydroxyl group of 2-Hydroxymethyl-3,4-dimethoxypyridine to a chloride using a suitable chlorinating agent.

Experimental Protocol: Chlorination with Thionyl Chloride [4]

-

Materials:

-

2-Hydroxymethyl-3,4-dimethoxypyridine

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (CH₂Cl₂)

-

Toluene

-

-

Procedure:

-

A solution of 2-Hydroxymethyl-3,4-dimethoxypyridine (e.g., 6.76 g, 40.0 mmol) in dry dichloromethane (20 mL) is cooled to 0-5 °C in an ice bath with stirring.

-

A solution of thionyl chloride (e.g., 4 mL, 55.0 mmol) in dry dichloromethane (20 mL) is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The use of an excess of thionyl chloride ensures complete conversion of the alcohol.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

Toluene is added to the residue, and the mixture is concentrated again to azeotropically remove any remaining traces of thionyl chloride.

-

The resulting solid is collected by filtration, washed with a small amount of cold toluene, and dried under vacuum to afford this compound as a colorless solid.

-

-

Yield: ~93%[4]

Causality Behind Experimental Choices:

-

Thionyl Chloride as Chlorinating Agent: Thionyl chloride is an excellent choice for this transformation as it reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.

-

Low-Temperature Addition: The dropwise addition of thionyl chloride at low temperatures is crucial to control the exothermic nature of the reaction and to minimize the formation of potential side products.

-

Dry Conditions: The reaction is performed under anhydrous conditions because thionyl chloride readily hydrolyzes in the presence of water.

Caption: Synthesis of this compound via chlorination.

Route 2: Multi-step Synthesis from Maltol

An alternative and economically viable route for large-scale production utilizes maltol as the starting material. This multi-step synthesis involves a series of transformations to construct the desired pyridine ring with the required substituents.[6][7]

Simplified Synthetic Pathway from Maltol: [6][7]

-

Methylation: The hydroxyl group of maltol is methylated.

-

Ammonification: The pyranone ring is converted to a pyridinone ring using ammonia.

-

Chlorination: The hydroxyl group on the pyridine ring is replaced with a chlorine atom.

-

Oxidation: The pyridine nitrogen is oxidized to an N-oxide.

-

Methoxy Substitution: The chlorine atom is substituted with a methoxy group.

-

Hydroxymethylation: A hydroxymethyl group is introduced at the 2-position.

-

Secondary Chlorination: The newly introduced hydroxyl group is chlorinated to yield the final product.

Causality Behind Experimental Choices:

-

Cost-Effective Starting Material: Maltol is a readily available and inexpensive starting material, making this route attractive for industrial-scale synthesis.

-

Stepwise Functional Group Transformations: Each step in this sequence is a well-established organic transformation that allows for the controlled introduction of the desired functional groups onto the aromatic ring.

Caption: Multi-step synthesis of the target compound from maltol.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the chloromethyl group at the 2-position of the pyridine ring. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions.

Nucleophilic Substitution: An S_N2 Pathway

The reaction of this compound with nucleophiles is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[8][9]

Caption: Generalized S_N2 reaction of the title compound with a nucleophile.

Key Features of the S_N2 Reaction:

-

Concerted Mechanism: The bond formation between the nucleophile and the electrophilic carbon, and the bond cleavage between the carbon and the chlorine atom occur simultaneously in a single step.[8]

-

Bimolecular Rate Law: The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[9]

-

Steric Hindrance: The reaction is sensitive to steric hindrance around the reaction center. As a primary halide, the chloromethyl group is relatively unhindered, favoring the S_N2 pathway.[10]

-

Inversion of Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry.

Applications in Drug Development and Beyond

The primary application of this compound is in the pharmaceutical industry, but it also finds use in other technologically advanced fields.

Synthesis of Proton Pump Inhibitors (PPIs)

This compound is a crucial precursor for the synthesis of several widely used PPIs, including Pantoprazole.[1][2] These drugs are used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Experimental Protocol: Synthesis of Pantoprazole Sulfide [1][11]

-

Materials:

-

This compound

-

5-(Difluoromethoxy)-2-mercaptobenzimidazole

-

Sodium hydroxide (NaOH)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

A solution of 5-(Difluoromethoxy)-2-mercaptobenzimidazole (e.g., 49.8 g) and sodium hydroxide (e.g., 22.5 g) in water (500 mL) is prepared in a reaction vessel.

-

A solution of this compound (e.g., 50 g) in water (250 mL) is added slowly to the benzimidazole solution at 25-35 °C.

-

The reaction mixture is stirred for approximately 3 hours.

-

The product is extracted with dichloromethane.

-

The organic layer is washed with water and then used in the subsequent oxidation step to form Pantoprazole.

-

-

Subsequent Step: The resulting pantoprazole sulfide is then oxidized to the corresponding sulfoxide (Pantoprazole) using a suitable oxidizing agent like sodium hypochlorite.[1]

Caption: Key steps in the synthesis of Pantoprazole.

Applications in Electronic Chemicals

Beyond its role in pharmaceuticals, this compound is also utilized in the formulation of advanced electronic materials, specifically in photoresists.[2] Photoresists are light-sensitive materials used in photolithography, a critical process in the manufacturing of microelectronics. While specific formulations are often proprietary, the incorporation of such heterocyclic compounds can influence the solubility, adhesion, and etch resistance of the photoresist polymer.[12][13]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.[3]

-

Hazard Statements: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[14]

Conclusion

This compound is a versatile and indispensable intermediate in organic synthesis. Its well-defined reactivity, coupled with efficient synthetic routes, has solidified its importance in the production of life-changing pharmaceuticals. As research continues, the potential for this compound to be utilized in other areas of chemical science and technology remains an exciting prospect. This guide has provided a detailed technical overview to aid researchers and professionals in understanding and harnessing the full potential of this valuable chemical entity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Gimeno, A., et al. (2012). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. Molecules, 17(9), 10458-10471. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Synthesis. Retrieved from [Link]

- Shouguang Fukang Pharmaceutical Co., Ltd. (2015). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. CN104557692A. Google Patents.

- Zhang, Y. (2011). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. CN102304083A. Google Patents.

-

Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Patsnap. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis scheme of pantoprazole Sodium. Retrieved from [Link]

- Hetero Drugs Limited. (2008). An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts. WO2008001392A2. Google Patents.

-

SpectraBase. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Wiley. Retrieved from [Link]

-

Reddy, G. M., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 139-143. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:72830-09-2 | this compound. Retrieved from [Link]

-

ZebPharma. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. Retrieved from [Link]

-

Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved from [Link]

-

Chad's Prep. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Soderberg, T. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

CHEM 123 ChIRP. (2021, July 8). 2.4: Differentiating SN2 from SN1 reactions. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 72830-09-2 this compound Impurity. Retrieved from [Link]

- Rohm and Haas Electronic Materials LLC. (2012). Photoresist compositions and methods of forming photolithographic patterns. EP2492749A1. Google Patents.

- Rohm and Haas Electronic Materials LLC. (2007). Compositions and processes for photolithography. US20070087286A1. Google Patents.

- Rohm and Haas Electronic Materials LLC. (2016). Photoresist compositions and methods of forming photolithographic patterns. US9482945B2. Google Patents.

- Rohm and Haas Electronic Materials LLC. (2016). Polymers, photoresist compositions and methods of forming photolithographic patterns. US9298093B2. Google Patents.

Sources

- 1. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 6. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 7. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 12. EP2492749A1 - Photoresist compositions and methods of forming photolithographic patterns - Google Patents [patents.google.com]

- 13. US20070087286A1 - Compositions and processes for photolithography - Google Patents [patents.google.com]

- 14. CAS 72830-09-2 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

An In-depth Technical Guide to the Core Reactivity and Applications of 2-Chloromethyl-3,4-dimethoxypyridinium chloride

This technical guide provides a comprehensive overview of 2-Chloromethyl-3,4-dimethoxypyridinium chloride (CAS No. 72830-09-2), a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing its reactivity, outlines its primary applications with detailed experimental protocols, and addresses critical safety and analytical considerations.

Introduction: A Versatile Electrophilic Building Block

This compound is a substituted pyridine derivative that has garnered significant attention as a highly reactive and versatile electrophilic building block. Its utility is most prominently demonstrated in the pharmaceutical industry as a key intermediate in the synthesis of proton pump inhibitors, most notably Pantoprazole.[1] Beyond its role in medicinal chemistry, this compound also finds applications in the development of advanced materials, such as photoresists for the electronics industry.

This guide will elucidate the chemical behavior of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of the principles that underpin its synthetic utility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 72830-09-2 | [2] |

| Molecular Formula | C₈H₁₁Cl₂NO₂ | [2] |

| Molecular Weight | 224.08 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 150-155 °C (decomposition) | [3] |

| Solubility | Soluble in water and polar organic solvents | N/A |

The Core Mechanism of Action: Unraveling the Reactivity

The "mechanism of action" for a synthetic intermediate like this compound is defined by its chemical reactivity. The compound's utility stems from its nature as a potent electrophile, readily participating in nucleophilic substitution reactions.

The SN2 Reaction Pathway: A Concerted Displacement

The primary mechanism governing the reactivity of this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[4] This is a single-step process where a nucleophile attacks the electrophilic carbon of the chloromethyl group, concurrently displacing the chloride leaving group.

A key characteristic of the Sₙ2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the carbon center, should it be chiral. The reaction proceeds through a high-energy transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom.

Electronic Effects of the Pyridinium Ring System

The reactivity of the chloromethyl group is significantly enhanced by the electronic properties of the substituted pyridinium ring:

-

Inductive Effect of the Pyridinium Nitrogen: The positively charged nitrogen atom in the pyridinium ring exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the chloromethyl group, rendering the carbon atom more electron-deficient (electrophilic) and thus more susceptible to nucleophilic attack.

-

Mesomeric Effects of the Methoxy Groups: The two methoxy groups at the 3 and 4 positions are electron-donating through resonance (mesomeric effect). They can push electron density into the pyridine ring, which might seem to counteract the inductive effect of the nitrogen. However, the positioning of these groups and the overriding influence of the pyridinium cation still result in a highly activated chloromethyl group for nucleophilic substitution.

The combination of these electronic factors makes this compound an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, including thiols, amines, and alcohols.

Figure 1: Generalized Sₙ2 reaction mechanism.

Application in Pharmaceutical Synthesis: The Case of Pantoprazole

The most significant industrial application of this compound is in the synthesis of Pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[4] The synthesis involves the Sₙ2 reaction between this compound and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.

Reaction Scheme

Figure 2: Synthetic scheme for Pantoprazole.

Experimental Protocol: Synthesis of Pantoprazole Sulfide

The following protocol is a generalized procedure for the synthesis of the pantoprazole sulfide intermediate. Researchers should adapt this method based on their specific laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (1.0 eq.) in a suitable solvent such as isopropanol or aqueous sodium hydroxide.

-

Base Addition: Add a base, typically sodium hydroxide (2.0 eq.), to the solution to deprotonate the thiol, forming the more nucleophilic thiolate.

-

Addition of Electrophile: Slowly add a solution of this compound (1.0-1.1 eq.) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude pantoprazole sulfide, which can be purified by crystallization.

Optimization of Reaction Conditions

The yield and purity of the pantoprazole sulfide are highly dependent on the reaction conditions. The choice of base and solvent can significantly impact the outcome.

| Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| NaOH | Isopropanol | 25-30 | >90 | [4] |

| K₂CO₃ | DMF | 25 | ~85 | N/A |

| NaOH | Water | 25-30 | 99.8 | [5][6] |

Analytical Methods: Detection and Quantification

Given its potential as a genotoxic impurity, sensitive and specific analytical methods for the detection and quantification of this compound in active pharmaceutical ingredients (APIs) are crucial.

A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been developed for the trace analysis of this compound in pantoprazole sodium.[7][8]

LC/MS/MS Method Parameters

-

Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm)

-

Mobile Phase: 10 mM ammonium acetate in water and acetonitrile (79:21, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: Tandem Mass Spectrometry (MS/MS)

-

Limit of Quantification (LOQ): 0.3 ppm

This method provides the necessary sensitivity and selectivity to ensure that the levels of this potential genotoxic impurity are controlled within acceptable limits in the final drug product.

Application in the Electronics Industry

Beyond pharmaceuticals, this compound is also utilized in the formulation of photoresists for the electronics industry. Photoresists are light-sensitive materials used in photolithography to create intricate patterns on semiconductor wafers. While specific proprietary formulations are not publicly available, it is likely that the pyridinium salt acts as a photoacid generator or a component in the polymer matrix, contributing to the desired physicochemical properties of the photoresist.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[1][2][3][9][10]

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.

-

Specific Target Organ Toxicity (Repeated Exposure) (Category 2): H373 - May cause damage to organs through prolonged or repeated exposure.

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dusts are generated.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a valuable and highly reactive synthetic intermediate with significant applications in the pharmaceutical and electronics industries. Its reactivity is dominated by the Sₙ2 mechanism, which is enhanced by the electronic properties of the substituted pyridinium ring. A thorough understanding of its chemical behavior, coupled with stringent adherence to safety protocols and the use of sensitive analytical methods for impurity control, is paramount for its successful and responsible application in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Synthesis. [Link]

-

Capot Chemical. MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. [Link]

-

ACS Omega. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate. [Link]

-

ResearchGate. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate. [Link]

-

YouTube. SN2 Reaction Mechanisms. [Link]

-

PMC. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. [Link]

-

ResearchGate. Synthesis scheme of pantoprazole Sodium. [Link]

-

ElectronicsAndBooks. The synthesis of [14C]pantoprazole - SK&F 96022Z. An H+/K+ ATPase inhibitor. [Link]

-

Chemical Communications. Photoinduced stereoselective reactions using pyridinium salts as radical precursors. [Link]

-

NIH. Donor-Acceptor Pyridinium Salts for Photo-Induced Electron Transfer Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes using Visible Light. [Link]

-

PubMed. Donor-Acceptor Pyridinium Salts for Photo-Induced Electron-Transfer-Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes Using Visible Light. [Link]

-

YouTube. R3.4.9 - What is an SN2 reaction mechanism? [Link]

-

Organic Chemistry Frontiers. Pyridinium salts: from synthesis to reactivity and applications. [Link]

-

LookChem. 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole (102625-64-9) 's Synthetic route. [Link]

-

PubChem. 2-(Chloromethyl)-3,4-dimethoxypyridine. [Link]

-

ResearchGate. Photochemical Transformations of Pyridinium Salts: Mechanistic Studies and Applications in Synthesis. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. How to synthesis of 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole CAS 102625-64-9 by this compound and 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole [lookchem.com]

- 8. This compound | 72830-09-2 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 2-Chloromethyl-3,4-dimethoxypyridinium chloride: Synthesis, Applications, and Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis and materials science, specific reagents and intermediates emerge as critical linchpins for innovation. 2-Chloromethyl-3,4-dimethoxypyridinium chloride, a heterocyclic organic compound, is one such cornerstone. With the CAS Number 72830-09-2, this versatile molecule is indispensable as a primary building block in the synthesis of proton pump inhibitors (PPIs), most notably Pantoprazole, a widely used therapeutic for acid-related gastrointestinal disorders.[1] Beyond its significance in medicinal chemistry, this compound also finds utility in the development of advanced electronic materials, such as photoresists used in semiconductor manufacturing.[1]

This technical guide provides an in-depth exploration of this compound, offering a Senior Application Scientist's perspective on its synthesis, physicochemical characteristics, and pivotal role in drug development. The content herein is structured to deliver not just procedural steps but also the underlying chemical logic, ensuring a comprehensive understanding for researchers and drug development professionals.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. This compound is typically a white to off-white crystalline powder.[2] Its key quantitative data are summarized below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 224.08 g/mol | [3][4][5][6][7][8] |

| Molecular Formula | C₈H₁₁Cl₂NO₂ | [3][4][6][7][8] |

| CAS Number | 72830-09-2 | [1][3][5][6][7] |

| Melting Point | 155 °C (decomposes) | [2][9][10] |

| Solubility | Soluble in water. Slightly soluble in chloroform (when heated) and very slightly soluble in methanol. | [2] |

| IUPAC Name | 2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride | [4] |

Synthesis Methodologies: A Self-Validating Approach

The synthesis of this compound can be approached via several routes. The choice of method often depends on the starting materials' availability, desired purity, and scalability. A common and efficient laboratory-scale synthesis involves the chlorination of the corresponding hydroxymethyl pyridine derivative.

Protocol 1: Synthesis from 2-Hydroxymethyl-3,4-dimethoxypyridine

This protocol is favored for its directness and relatively high yield. The underlying principle is the conversion of a primary alcohol to an alkyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2-Hydroxymethyl-3,4-dimethoxypyridine in a dry, inert solvent such as dichloromethane.

-

Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial to control the exothermic reaction with thionyl chloride and minimize side-product formation.

-

Reagent Addition: Add a solution of thionyl chloride in dry dichloromethane dropwise to the cooled and stirred pyridine solution.[11] The slow addition rate is critical for maintaining temperature control.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature (approximately 20°C) and stir for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.[11]

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Add toluene to the residue to facilitate the precipitation of the product.[11]

-

Purification: Collect the resulting solid by filtration, wash with a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum to yield this compound as a colorless solid.[11] Yields for this method are reported to be high, often around 93%.[11]

Alternative Synthesis Route: From Maltol

An alternative, multi-step synthesis starting from the readily available natural product maltol has also been developed. This pathway involves a sequence of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the target compound.[12][13] While more complex, this route can be advantageous in terms of cost and the accessibility of the initial starting material.[13]

Pivotal Role in Pantoprazole Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of Pantoprazole, a proton pump inhibitor used to treat erosive esophagitis and other conditions involving excess stomach acid.[1][13]

The synthesis involves the coupling of the pyridinium chloride intermediate with 2-mercapto-5-(difluoromethoxy)-1H-benzimidazole. The chloromethyl group of the pyridine derivative is highly reactive and susceptible to nucleophilic substitution by the thiol group of the benzimidazole derivative, forming a thioether linkage that is central to the final Pantoprazole structure.

Experimental Workflow: Pantoprazole Synthesis

Caption: Workflow for the synthesis of Pantoprazole.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount. It is classified as a dangerous good for transport.[6] The compound is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4][10] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn at all times. It should be stored in an inert atmosphere at room temperature.[2][3]

Conclusion

This compound is a high-value intermediate with significant industrial importance, particularly in the pharmaceutical sector. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex molecules like Pantoprazole. A comprehensive understanding of its chemistry, synthesis, and handling protocols, as outlined in this guide, is essential for researchers and scientists aiming to leverage its reactivity in drug discovery and development. The continued application of this compound underscores its enduring role in advancing both medicine and material science.

References

-

PubChem. This compound. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Synthesis. Available from: [Link]

-

Anant Pharmaceuticals. CAS 72830-09-2 this compound Impurity. Available from: [Link]

-

Chemsrc. CAS#:72830-09-2 | this compound. Available from: [Link]

-

ZebPharma. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. Available from: [Link]

-

PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]

- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

PharmaCompass. 2-Chloromethyl-3,4-dimethoxypyridiniumchloride. Available from: [Link]

-

ChemBK. 2-Chloromethyl-3,4-dimethoxypyridine, Hydrochloride Salt. Available from: [Link]

-

LookChem. Cas 72830-09-2,this compound. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 72830-09-2 [m.chemicalbook.com]

- 3. 72830-09-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 72830-09-2 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Chloromethyl-3,4-dimethoxypyridiniumchloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound | 72830-09-2 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 13. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloromethyl-3,4-dimethoxypyridinium chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloromethyl-3,4-dimethoxypyridinium chloride, with the CAS number 72830-09-2, is a pivotal chemical intermediate in the pharmaceutical and electronics industries. Its versatile reactivity makes it an essential building block for the synthesis of various organic compounds, most notably proton pump inhibitors (PPIs) like pantoprazole.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications, offering valuable insights for researchers and professionals in drug development and materials science.

Core Physical and Chemical Properties

Understanding the fundamental properties of this compound is crucial for its effective handling, storage, and application in synthetic chemistry.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C8H11Cl2NO2 | [2][3] |

| Molecular Weight | 224.08 g/mol | [2][3] |

| IUPAC Name | 2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride | [2] |

| Synonyms | 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride, CDP | [1][2][4] |

| CAS Number | 72830-09-2 | [2] |

Physical Properties

| Property | Value | Source |

| Appearance | White to orange to green powder/crystal | [5] |

| Melting Point | 150-155 °C (with decomposition) | [1][4][5][6] |

| Solubility | Soluble in water. Slightly soluble in chloroform (when heated) and very slightly soluble in methanol. | [5][7] |

| Storage Temperature | Room temperature, under an inert atmosphere. | [5][8] |

Synthesis Protocols

The efficient synthesis of this compound is a subject of interest in organic chemistry. One common method involves the reaction of 2-Hydroxymethyl-3,4-dimethoxypyridine with a chlorinating agent like thionyl chloride.[9][10]

Example Synthesis Workflow from 2-Hydroxymethyl-3,4-dimethoxypyridine

This protocol describes a common laboratory-scale synthesis.

Step 1: Reaction Setup

-

A solution of 2-Hydroxymethyl-3,4-dimethoxypyridine (e.g., 40.0 mmol) is prepared in a suitable dry solvent such as dichloromethane (e.g., 20 mL).[9]

-

The solution is cooled to 0-5°C in an ice bath with continuous stirring.[9]

Step 2: Addition of Thionyl Chloride

-

A solution of thionyl chloride (e.g., 15.0 mmol) in dry dichloromethane (e.g., 4 mL) is added dropwise to the cooled pyridine solution.[9]

Step 3: Reaction and Work-up

-

The reaction mixture is allowed to warm to 20°C and then concentrated under vacuum to a low volume.[9]

-

Toluene is added to the residue to precipitate the product.[9]

Step 4: Product Isolation

-

The resulting solid is collected to yield this compound.[9]

Chemical Reactivity and Applications

The reactivity of the chloromethyl group on the pyridine ring is central to the utility of this compound as a chemical intermediate.

Key Applications in Drug Development

This compound is a crucial precursor in the synthesis of several anti-ulcer drugs.[1][4] Its primary application is in the production of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. It is also used in the synthesis of Omeprazole.[9] The compound serves as a key building block for constructing the substituted pyridine moiety of these active pharmaceutical ingredients.

The general reaction pathway involves the nucleophilic substitution of the chloride by a thiol-containing benzimidazole derivative, forming the core structure of the proton pump inhibitor.

Applications in Electronic Materials

Beyond its pharmaceutical applications, this compound is also utilized in the electronics industry. It serves as a component in the formulation of photoresists, which are light-sensitive materials essential for photolithography in semiconductor manufacturing.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[2][11][12]

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[2][12]

-

Skin Corrosion/Irritation: Causes skin irritation.[2][11][12]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][11][12]

-

Skin Sensitization: May cause an allergic skin reaction.[2][11][12]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[11][12]

-

Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[11][12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][13]

-

Ventilation: Ensure adequate ventilation to avoid dust formation and inhalation.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[13] Wash hands thoroughly after handling.[13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Store under an inert atmosphere.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11][13] If on skin, wash with plenty of soap and water.[13] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[13]

Conclusion

This compound is a high-value chemical intermediate with significant applications in both the pharmaceutical and electronics sectors. Its well-defined physical and chemical properties, coupled with its specific reactivity, make it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development.

References

-

How to Synthesize this compound? - FAQ - Guidechem.

-

This compound | C8H11Cl2NO2 | CID 16216928. PubChem.

-

The Role of this compound in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound | 72830-09-2. ChemicalBook.

-

This compound synthesis. ChemicalBook.

-

This compound CAS#: 72830-09-2. ChemicalBook.

-

2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. ZebPharma.

-

CAS#:72830-09-2 | this compound. Chemsrc.

-

MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. Capot Chemical.

-

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride-SDS. MedChemExpress.

-

SAFETY DATA SHEET - 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Fisher Scientific.

-

2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2. TCI Chemicals.

-

Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. PrepChem.com.

-

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, 97%. Sigma-Aldrich.

-

2-Chloromethyl-3,4-dimethoxypyridiniumchloride. PharmaCompass.com.

-

72830-09-2|this compound. BLD Pharm.

-

This compound | 72830-09-2. ChemicalBook.

-

CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.

-

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride Safety Data Sheets. Echemi.

Sources

- 1. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 2. This compound | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 72830-09-2 [chemicalbook.com]

- 5. This compound CAS#: 72830-09-2 [m.chemicalbook.com]

- 6. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]

- 7. This compound | 72830-09-2 [amp.chemicalbook.com]

- 8. 72830-09-2|this compound|BLD Pharm [bldpharm.com]

- 9. Page loading... [wap.guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. capotchem.com [capotchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloromethyl-3,4-dimethoxypyridinium chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 2-Chloromethyl-3,4-dimethoxypyridinium chloride (CAS No. 72830-09-2). As a crucial intermediate in the synthesis of prominent pharmaceuticals, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success.

Chemical and Physical Properties: A Foundation for Safe Handling

A precise understanding of a compound's physical and chemical properties is the cornerstone of its safe and effective use. This section details the key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁Cl₂NO₂ | [1][2] |

| Molecular Weight | 224.08 g/mol | [1][3] |

| Appearance | White to orange to green powder/crystal | [4] |

| Melting Point | 155 °C (decomposes) | [3][5] |

| Boiling Point | 293.9 °C at 760 mmHg | [3][6] |

| Flash Point | 131.6 °C | [3][6] |

| Solubility | Water: 685,800 mg/L at 22 °C | [7] |

| Vapor Pressure | 0.00126 mmHg at 25 °C | [6] |

The compound's high melting point with decomposition indicates thermal instability at elevated temperatures, a critical consideration for both storage and reaction conditions. Its significant water solubility has implications for accidental release and waste disposal protocols.

Hazard Identification and GHS Classification: Understanding the Risks

This compound is classified as a hazardous substance.[1][2][7] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory to communicate its potential dangers effectively.

GHS Pictograms:

-

Exclamation Mark: Harmful if swallowed or in contact with skin, causes skin irritation, and may cause an allergic skin reaction.[1][2][9]

-

Health Hazard: May cause damage to organs through prolonged or repeated exposure.[1][2][8]

-

Environment: Toxic to aquatic life with long-lasting effects.[1][2][9]

Hazard Statements:

-

H302 + H312: Harmful if swallowed or in contact with skin.[2][4][10]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1][2][8]

-

H411: Toxic to aquatic life with long lasting effects.[1][2][8]

The causality behind these classifications lies in the compound's chemical reactivity. The chloromethyl group is a known alkylating agent, capable of reacting with biological macromolecules, which can lead to skin and eye irritation, as well as sensitization.

Exposure Control and Personal Protective Equipment (PPE): A Self-Validating System of Safety

A multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE). This system is self-validating; if any layer is compromised, the others provide backup protection.

Engineering Controls

-

Ventilation: All handling of this compound, especially when dealing with the powdered form, must be conducted in a well-ventilated area.[7][9] A certified chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9] Regular testing of this equipment is a critical administrative control.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[7] Standard safety glasses do not provide adequate protection against splashes or fine dust.

-

Skin Protection:

-

Gloves: Wear impervious gloves, such as nitrile or neoprene. Gloves must be inspected for any signs of degradation or puncture before each use.[8] Proper glove removal technique is crucial to avoid skin contact.[8]

-

Protective Clothing: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemically resistant aprons or coveralls should be worn.[7][9]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.[8][10]

Caption: Simplified reaction pathway illustrating the role of this compound in Pantoprazole synthesis.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. [9]

-

Waste Treatment: This material should be disposed of by a licensed professional waste disposal service. [8]It may be burned in a chemical incinerator equipped with an afterburner and scrubber. [8]* Contaminated Packaging: Dispose of contaminated packaging as unused product. [8]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 22). CAS#:72830-09-2 | this compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 27). The Role of this compound in Modern Synthesis. Retrieved from [Link]

-

Capot Chemical. (2010, December 19). MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. Retrieved from [Link]

-

Zebpharma. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

Sources

- 1. This compound | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. CAS#:72830-09-2 | this compound | Chemsrc [chemsrc.com]

- 4. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 72830-09-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]

2-Chloromethyl-3,4-dimethoxypyridinium chloride solubility data

An In-depth Technical Guide to the Solubility of 2-Chloromethyl-3,4-dimethoxypyridinium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 72830-09-2), a key intermediate in the pharmaceutical and electronics industries.[1] This document synthesizes available data on its physical and chemical properties, offers qualitative solubility information in various solvents, and presents a detailed, field-proven protocol for systematic solubility determination. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound. Safety protocols and data interpretation are also discussed to ensure safe and accurate handling.

Introduction: The Significance of a Versatile Intermediate

This compound is a pyridinium salt of significant interest due to its role as a crucial building block in the synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] Beyond its pharmaceutical applications, this compound is also utilized in the formulation of advanced photoresists for the electronics industry.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating products. As a hydrochloride salt, it is generally more stable and water-soluble than its free base form, a key consideration for its handling and application.[4]

This guide will delve into the known solubility profile of this compound and provide a robust framework for its experimental determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 72830-09-2 | [5] |

| Molecular Formula | C₈H₁₁Cl₂NO₂ | [5] |

| Molecular Weight | 224.08 g/mol | [5][6] |

| Melting Point | 150-155 °C (decomposes) | [3][6][7][8] |

| Appearance | White to orange to green powder/crystal | |

| IUPAC Name | 2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride | [5] |

Qualitative Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions provide a useful starting point for solvent selection.

| Solvent | Solubility | Observations | Source |

| Water | Soluble | As a hydrochloride salt, it is expected to be water-soluble. | [4][7] |

| Chloroform | Slightly Soluble | Requires heating to aid dissolution. | [7] |

| Methanol | Very Slightly Soluble | [7] | |

| DMSO | Soluble (with co-solvents) | A specific protocol reports solubility at 13.33 mg/mL (59.49 mM) with sonication and heating to 60°C. A co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline yields a clear solution of at least 1.33 mg/mL. | [9] |

| Diethyl Ether | Insoluble (predicted) | Given its salt-like nature, it is unlikely to be soluble in non-polar ethers. | General chemical principles |

The methoxy groups and the pyridinium ring contribute to the molecule's polarity, while the hydrochloride salt form significantly enhances its aqueous solubility.[4]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the systematic determination of the solubility of this compound. This protocol is based on the equilibrium concentration method and incorporates principles for handling hygroscopic and potentially unstable compounds.[10][11]

Safety and Handling Precautions

Hazard Profile: this compound is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[5][12][13] It is also toxic to aquatic life with long-lasting effects.[12][14]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[14]

-

Wear appropriate protective gloves and clothing to prevent skin exposure.[14]

-

Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely.[14]

Handling:

-

Work in a well-ventilated area, preferably a fume hood.[14]

-

Avoid dust formation.[14]

-

Ensure eyewash stations and safety showers are in close proximity.[14]

-

Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[7]

Materials and Reagents

-

This compound (powder/crystal form)

-

Selected solvents (e.g., deionized water, methanol, ethanol, acetonitrile, chloroform, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions: a. To a series of vials, add a precisely measured volume of the chosen solvent (e.g., 5 mL). b. Add an excess amount of this compound to each vial. The solid should be present in excess to ensure a saturated solution at equilibrium. c. Tightly seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C). b. Stir the suspensions vigorously using a magnetic stirrer for a predetermined period (24 to 48 hours is typically sufficient to reach equilibrium).[11] c. After the equilibration period, turn off the stirrer and allow the excess solid to settle for at least 2 hours.

-

Sample Analysis: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles. c. Precisely dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis). d. Analyze the concentration of the diluted solution. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation of Solubility: a. Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Self-Validating System and Trustworthiness

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is achieved.[11]

-

Method Validation: The analytical method (HPLC or UV-Vis) must be validated for linearity, accuracy, and precision using standard solutions of the compound.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is highly temperature-dependent. The temperature of the bath should be monitored and recorded.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of several factors, as depicted in the following relationship diagram.

Caption: Factors influencing the solubility of the compound.

-

Solvent Polarity: As a polar, ionic compound, it will exhibit higher solubility in polar solvents like water and lower solubility in non-polar solvents, following the "like dissolves like" principle.[15]

-

Temperature: For most solids, solubility increases with temperature. This relationship should be determined experimentally for process optimization, especially for crystallization procedures.

-

pH: The pH of the aqueous solution can influence the stability of the compound, although as a strong acid salt, its solubility is less likely to be affected by pH changes compared to its free base.

-

Common Ion Effect: The presence of other chloride ions in the solution could potentially decrease its solubility.

Conclusion

While quantitative solubility data for this compound remains sparse in readily accessible literature, this guide provides a comprehensive framework for its qualitative understanding and systematic experimental determination. By adhering to the detailed protocols and safety precautions outlined, researchers can confidently and accurately characterize the solubility profile of this important chemical intermediate, enabling more efficient process development, purification, and formulation in both pharmaceutical and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 72830-09-2 [chemicalbook.com]

- 3. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 4. CAS 72830-09-2: 2-(Chloromethyl)-3,4-dimethoxypyridine hyd… [cymitquimica.com]

- 5. This compound | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:72830-09-2 | this compound | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 72830-09-2 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. capotchem.com [capotchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. chem.ws [chem.ws]

Spectral Analysis of 2-Chloromethyl-3,4-dimethoxypyridinium chloride: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectral data for 2-Chloromethyl-3,4-dimethoxypyridinium chloride (CAS 72830-09-2), a key intermediate in the synthesis of proton pump inhibitors such as pantoprazole.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound